molecular formula C22H24N6O4 B2887181 methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate CAS No. 1014011-56-3

methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate

Cat. No. B2887181
CAS RN: 1014011-56-3
M. Wt: 436.472
InChI Key: HMKLCZWCRNHOET-UHFFFAOYSA-N
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Description

“Methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate” is a chemical compound with the linear formula C16H16N4O4S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Reactivity

  • Methyl 7-methylcoumarin-4-acetate, structurally related to the target compound, is used in the synthesis of various organic compounds. Its condensation with primary amines and anthranilic acid leads to the formation of different derivatives, demonstrating its utility in chemical syntheses (El-Kafrawy et al., 1990).

Biochemical Applications

  • A structurally similar compound, MRE 2029-F20, is used as a selective antagonist ligand for A2B adenosine receptors. This highlights the potential of related compounds in biochemical research, particularly for studying receptor interactions (Baraldi et al., 2004).

Material Science and Crystallography

  • Compounds with similar structural motifs have been studied for their crystal structures. For example, the study of benzotriazol-1-yl 4,6-di-O-acetyl-2,3-dideoxy-α-d-erythro-hex-2-enpyranoside provides insights into molecular interactions and crystal network formations, which can be relevant to understanding the physical properties of similar compounds (Low et al., 2003).

Antioxidant and Antimicrobial Research

  • Related compounds, like substituted aryl meroterpenoids from red seaweed, have shown potential as antioxidants. Their structure-activity relationship analysis reveals insights into how similar compounds could be used in pharmaceutical and food industries (Chakraborty et al., 2016).
  • Additionally, benzoxazinyl pyrazolone arylidenes, structurally related, have been synthesized and shown potent antimicrobial and antioxidant activities. This suggests that similar compounds could be explored for similar purposes (Sonia et al., 2013).

Safety and Hazards

Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty whatsoever with respect to this product . Researchers are responsible for confirming the product’s identity and/or purity .

properties

IUPAC Name

methyl 2-[7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O4/c1-13-14(2)24-28(15(13)3)21-23-19-18(26(21)11-16-9-7-6-8-10-16)20(30)27(12-17(29)32-5)22(31)25(19)4/h6-10H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKLCZWCRNHOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl [7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate

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